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Abstract

(S)-(-)-tert-Butylsulfinamide, commonly known as the Ellman auxiliary, has emerged as a
powerful and versatile chiral auxiliary in asymmetric synthesis. Its application has been
particularly impactful in the stereoselective synthesis of chiral amines, which are ubiquitous
structural motifs in a vast number of pharmaceutical compounds. This document provides
detailed application notes and experimental protocols for the use of (S)-(-)-tert-
Butylsulfinamide in the synthesis of key pharmaceutical intermediates. The protocols cover
the formation of N-tert-butanesulfinyl imines, diastereoselective nucleophilic additions, and the
subsequent deprotection to yield highly enantioenriched chiral amines. Specific applications in
the synthesis of intermediates for drugs such as Apremilast, Sitagliptin, and various bioactive
alkaloids are highlighted, with quantitative data presented in tabular format for clarity and
comparison.

Introduction

Chiral amines are fundamental building blocks in the pharmaceutical industry, with a significant
percentage of top-selling drugs containing at least one stereogenic amine center.[1] The
enantioselective synthesis of these amines is therefore a critical challenge in drug discovery
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and development. (S)-(-)-tert-Butylsulfinamide, introduced by Ellman, serves as a chiral
ammonia equivalent, enabling the efficient and highly stereocontrolled synthesis of a wide array
of chiral amines.[2]

The general strategy involves three key steps:

o Condensation: Reaction of (S)-(-)-tert-butylsulfinamide with an aldehyde or ketone to form
a chiral N-tert-butanesulfinyl imine.

» Nucleophilic Addition: Diastereoselective addition of a nucleophile to the imine, with the
stereochemistry directed by the bulky tert-butylsulfinyl group.

o Deprotection: Mild acidic cleavage of the N-S bond to release the free chiral amine.[3]

This methodology offers several advantages, including the ready availability of both
enantiomers of the auxiliary, high yields and diastereoselectivities, and the operational
simplicity of the procedures.[2]

General Experimental Protocols
Synthesis of N-tert-Butanesulfinyl Imines

The formation of N-tert-butanesulfinyl imines from aldehydes and ketones is a crucial first step.
The choice of dehydrating agent is key to achieving high yields.

Protocol 2.1.1: CuSOas-Mediated Condensation of Aldehydes[1][4]
e Materials:

o (S)-(-)-tert-Butylsulfinamide

o Aldehyde (1.1 equiv)

o Anhydrous Copper (IlI) Sulfate (CuSOa4) (2.0 equiv)

o Dichloromethane (CH2Cl2)

e Procedure:
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o To a stirred suspension of (S)-(-)-tert-butylsulfinamide and CuSOa4 in CH2Cl2 at room
temperature, add the aldehyde.

o Stir the reaction mixture vigorously for 12-24 hours.
o Monitor the reaction progress by TLC.

o Upon completion, filter the reaction mixture through a pad of Celite, and wash the Celite
pad with CH2Cl-.

o Concentrate the filtrate under reduced pressure to afford the crude N-tert-butanesulfinyl
imine, which is often used in the next step without further purification.

Protocol 2.1.2: Ti(OEt)a-Mediated Condensation of Ketones[1][5]
o Materials:
o (S)-(-)-tert-Butylsulfinamide
o Ketone (2.0 equiv)
o Titanium (IV) Ethoxide (Ti(OEt)4) (1.1 equiv)
o Tetrahydrofuran (THF)
e Procedure:
o To a solution of (S)-(-)-tert-butylsulfinamide in THF, add the ketone followed by Ti(OEt)a.
o Heat the reaction mixture to 60-70 °C and stir for 3-12 hours.
o Monitor the reaction progress by TLC or GC.

o Upon completion, cool the reaction to room temperature and pour it into an equal volume
of brine with vigorous stirring.

o Filter the resulting suspension through a pad of Celite, and wash the Celite pad with ethyl
acetate.
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o Separate the organic layer of the filtrate, and extract the agueous layer with ethyl acetate.

o Combine the organic layers, dry over anhydrous NazSOa, filter, and concentrate under
reduced pressure. The crude N-tert-butanesulfinyl ketimine can be purified by flash
chromatography.

Diastereoselective Nucleophilic Addition to N-tert-
Butanesulfinyl Imines

The stereochemical outcome of this step is crucial for the overall enantioselectivity of the
synthesis.

Protocol 2.2.1: Grignard Reagent Addition[6]

o Materials:
o N-tert-Butanesulfinyl imine
o Grignard reagent (e.g., MeMgBr, EtMgBr) (1.5 equiv)
o Anhydrous solvent (e.g., THF, CH2Cl2)

e Procedure:

o

Dissolve the N-tert-butanesulfinyl imine in the anhydrous solvent and cool the solution to
the desired temperature (typically -78 °C or -48 °C).

o Slowly add the Grignard reagent to the cooled solution.

o Stir the reaction mixture at the same temperature for 3-6 hours.

o Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

o Allow the mixture to warm to room temperature and extract with an organic solvent (e.qg.,
ethyl acetate).

o Wash the combined organic layers with brine, dry over anhydrous NazSOu4, filter, and
concentrate under reduced pressure. The crude product can be purified by flash
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chromatography.

Deprotection of the tert-Butylsulfinyl Group

The final step involves the removal of the chiral auxiliary to yield the desired chiral amine.
Protocol 2.3.1: Acidic Cleavage[7][8]
o Materials:
o N-tert-Butylsulfinyl-protected amine
o Hydrochloric acid (HCI) in a protic solvent (e.g., 4 M HCl in 1,4-dioxane or methanolic HCI)
o Organic solvent (e.g., methanol, diethyl ether)
e Procedure:

Dissolve the sulfinamide in a minimal amount of methanol.

[e]

[e]

Add the HCI solution (typically 2-4 equivalents) and stir the mixture at room temperature
for 0.5-1 hour.

[e]

Concentrate the reaction mixture under reduced pressure.

o

The resulting amine hydrochloride salt can often be precipitated by the addition of a less
polar solvent like diethyl ether and collected by filtration.

Application in Pharmaceutical Intermediate
Synthesis
Synthesis of (S)-Apremilast Intermediate

Apremilast is a phosphodiesterase 4 (PDE4) inhibitor used for the treatment of psoriasis and
psoriatic arthritis. The key intermediate, a chiral 3-amino sulfone, can be synthesized
enantioselectively using (S)-(-)-tert-butylsulfinamide.[9][10]

Reaction Scheme:
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Caption: Synthesis of (S)-Apremilast.
Experimental Protocol for (S)-Apremilast Intermediate Synthesis:[9]

e Imine Formation: To a solution of (S)-(-)-tert-butylsulfinamide (1.0 equiv) in THF, 3-ethoxy-
4-methoxybenzaldehyde (1.1 equiv) and Ti(OEt)s (2.0 equiv) are added. The mixture is
heated at 70 °C for 5 hours. After cooling, the reaction is quenched with brine and filtered.
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The
combined organic layers are dried and concentrated to give the N-sulfinyl imine intermediate.

* Nucleophilic Addition: A solution of dimethyl sulfone (2.0 equiv) in THF is cooled to -78 °C,
and n-BuLi (2.0 equiv) is added dropwise. After stirring for 30 minutes, a solution of the N-
sulfinyl imine intermediate (1.0 equiv) in THF is added. The reaction is stirred at -78 °C for 3
hours and then quenched with saturated aqueous NH4Cl. The product is extracted with ethyl
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acetate, and the combined organic layers are dried and concentrated. The crude product is
purified by column chromatography.

o Deprotection: The resulting sulfinamide is dissolved in methanol, and a solution of HCl in
methanol is added. The mixture is stirred at room temperature for 1 hour. The solvent is
evaporated to yield the hydrochloride salt of the (S)-apremilast intermediate.

Quantitative Data for Apremilast Intermediate Synthesis:[9]

) Diastereomeri Enantiomeric
Step Product Yield .
¢ Ratio (d.r.) Excess (e.e.)

) ) N-Sulfinyl Imine
Imine Formation ) 89% N/A N/A
Intermediate

Nucleophilic Sulfinamide

N 74% >25:1 N/A
Addition Adduct
Overall (S)-Apremilast 56% N/A 95.5%

Synthesis of Chiral Amines for Sitagliptin and Analogs

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.
While several routes to Sitagliptin exist, the use of a chiral auxiliary like (S)-(-)-tert-
butylsulfinamide can be applied to generate key chiral amine intermediates.[11][12] The
general strategy involves the diastereoselective reduction of an N-sulfinyl ketimine.

Workflow for Chiral Amine Synthesis:
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Caption: Asymmetric Chiral Amine Synthesis.
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Quantitative Data for Representative Chiral Amine Syntheses:[3][13]

Aldehydel/Keto . . . Diastereomeri
Nucleophile Product Amine Yield (%) .
ne Substrate ¢ Ratio (d.r.)
1-
Benzaldehyde MeMgBr Phenylethanamin 94 98:2
e
1-Phenyl-2-
Isobutyraldehyde  PhMgBr methylpropan-1- 95 98:2
amine

2-Phenylbutan-2-

Acetophenone EtMgBr ] 85 96:4
amine
3- ) ) 1-(Pyridin-3-
o Vinylmagnesium
Pyridinecarboxal ) yl)prop-2-en-1- 88 97:3
bromide )
dehyde amine

Synthesis of Tetrahydroisoquinoline Alkaloids

1-Substituted tetrahydroisoquinolines are important scaffolds in numerous natural products and
pharmaceuticals. The asymmetric synthesis of these compounds can be achieved through the
diastereoselective addition of Grignard reagents to N-sulfinyl imines derived from 3-
phenethylaldehydes, followed by cyclization.[14][15]

Logical Relationship for Synthesis:

Oxidation

B-Arylethylamine Starting Material

D { Haloamide CychzalmH—Subsmuled Tetrahydmlsuqumuhnej

Diastereomerically Enriched Adduct

Grignard Reagent
(R-MgX)

Click to download full resolution via product page
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Caption: Synthesis of THQ Alkaloids.

Quantitative Data for Tetrahydroisoquinoline Synthesis:[15]

Imine Substrate . .
Diastereoselectivit

(from B- Grignard Reagent Yield of Adduct (%) (d.r)
.I.

arylethylaldehyde) g

N-(3,4- )

) ) Benzylmagnesium
dimethoxyphenethylid ) 88 95:5
chloride

ene)-...

N-(3,4- p-

dimethoxyphenethylid Methoxybenzylmagne 85 96:4

ene)-... sium chloride

Conclusion

(S)-(-)-tert-Butylsulfinamide is an exceptionally effective chiral auxiliary for the asymmetric
synthesis of a wide range of chiral amines, which are critical intermediates in the
pharmaceutical industry. The methodologies presented herein are robust, high-yielding, and
provide excellent stereocontrol. The detailed protocols and quantitative data serve as a
valuable resource for researchers engaged in the synthesis of complex chiral molecules and
the development of novel therapeutic agents. The successful application of this auxiliary in the
synthesis of intermediates for drugs like Apremilast underscores its significance in modern
medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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